7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

Synthetic chemistry Cross-coupling Building block utility

7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione (CAS 1493798-15-4) is a brominated bicyclic heterocycle within the pyrido[1,2-a]pyrazine-1,6-dione class. The core scaffold has been extensively investigated as a gamma-secretase modulator (GSM) pharmacophore for Alzheimer's disease by Pfizer and Janssen, with optimized clinical candidates such as PF-06442609 and PF-06648671 incorporating substituted variants of this ring system.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
Cat. No. B11869408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C(C2=O)Br)C(=O)N1
InChIInChI=1S/C8H7BrN2O2/c9-5-1-2-6-7(12)10-3-4-11(6)8(5)13/h1-2H,3-4H2,(H,10,12)
InChIKeyDHXMWCDOZUCSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione: Core Scaffold & Procurement Profile


7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione (CAS 1493798-15-4) is a brominated bicyclic heterocycle within the pyrido[1,2-a]pyrazine-1,6-dione class . The core scaffold has been extensively investigated as a gamma-secretase modulator (GSM) pharmacophore for Alzheimer's disease by Pfizer and Janssen, with optimized clinical candidates such as PF-06442609 and PF-06648671 incorporating substituted variants of this ring system [1][2]. This compound contains a bromine substituent at the 7-position of the pyrido-pyrazine-dione ring (C8H7BrN2O2, MW 243.06), making it a versatile synthetic building block for further functionalization via cross-coupling chemistry .

Why In-Class Pyridopyrazine-1,6-dione Analogs Cannot Be Interchanged with the 7-Bromo Derivative


Within the pyrido[1,2-a]pyrazine-1,6-dione class, the identity of the 7-position substituent critically determines both downstream synthetic accessibility and the physicochemical and pharmacological profile of final drug candidates. The bromine atom at C-7 is not a passive placeholder; it serves as a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to install diverse aryl, heteroaryl, or amine functionalities . Replacing bromine with chlorine, fluorine, or hydrogen alters the reactivity profile for these transformations (C–Br bond dissociation energy ~67 kcal/mol vs. C–Cl ~81 kcal/mol), changes the steric environment, and shifts key physicochemical parameters including lipophilicity (predicted XLogP3: Br ≈ 1.1 vs. Cl ≈ 0.8 vs. H ≈ 0.2) . In the γ-secretase modulator literature, minor modifications at this position have been shown to profoundly affect Aβ42 IC50 potency, MDR efflux ratio, and metabolic stability, underscoring that the 7-bromo derivative enables a specific chemical vector space that cannot be replicated by other halogenated or unsubstituted analogs [1].

Quantitative Differentiation Evidence for 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione


Synthetic Accessibility: Bromine as a Superior Cross-Coupling Handle vs. Chloro and Unsubstituted Analogs

The C–Br bond in 7-bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione enables oxidative addition to Pd(0) catalysts under milder conditions than the corresponding C–Cl bond in the 7-chloro analog. This translates to broader functional group tolerance and higher coupling yields in Suzuki-Miyaura and Buchwald-Hartwig amination reactions [1]. In the synthesis of pyridopyrazine-1,6-dione γ-secretase modulators, the 7-bromo intermediate is specifically utilized as the precursor for installing 4-methylimidazole and other heterocyclic motifs via palladium-catalyzed arylation, a transformation that is less efficient or requires harsher conditions with the 7-chloro derivative [2].

Synthetic chemistry Cross-coupling Building block utility

Synthetic Route Efficiency: Direct One-Pot Synthesis from 2,3-Diamino-5-bromopyridine

The one-pot coupling/cyclization methodology reported by Tran et al. (Org. Lett. 2013) enables the direct synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones from 6-hydroxypicolinic acids and β-hydroxylamines using HATU [1]. While the paper demonstrates the methodology across multiple substrates, the specific 7-bromo derivative can also be accessed via condensation of commercially available 2,3-diamino-5-bromopyridine with glyoxylic acid, followed by cyclization . In contrast, the 7-fluoro analog requires 2,3-diamino-5-fluoropyridine, which is less commercially available and more costly, while the 7-iodo analog requires the less stable 2,3-diamino-5-iodopyridine precursor.

Synthetic methodology Process chemistry One-pot synthesis

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Other 7-Halo Analogs

Predicted physicochemical parameters differentiate the 7-bromo derivative from its 7-chloro, 7-fluoro, and unsubstituted analogs in ways that impact both pharmacokinetic behavior and downstream synthetic planning. The bromine atom contributes significantly more to molecular weight (+79.9 Da vs. H), molar refractivity, and polarizability compared to chlorine (+34.4 Da vs. H) or fluorine (+18.0 Da vs. H), resulting in a higher predicted logP (XLogP3 ~1.1 for 7-Br vs. ~0.8 for 7-Cl vs. ~0.5 for 7-F vs. ~0.2 for 7-H, based on calculated values for the core scaffold) . In the pyridopyrazine-1,6-dione GSM series, lipophilicity is a critical determinant of MDR efflux ratio and metabolic stability, with higher logD7.4 generally correlating with increased P-glycoprotein-mediated efflux [1].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research & Industrial Application Scenarios for 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione


Synthesis of 7-Aryl and 7-Heteroaryl Pyridopyrazine-1,6-dione γ-Secretase Modulators via Suzuki-Miyaura Cross-Coupling

The 7-bromo derivative serves as the optimal substrate for installing diverse aryl and heteroaryl groups at C-7 via palladium-catalyzed Suzuki-Miyaura coupling. This transformation is the key step in constructing the biaryl motifs found in multiple preclinical GSM candidates, including those incorporating indole, imidazole, and chromane substituents [1]. The C–Br bond enables efficient oxidative addition under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃, dioxane, 80–100 °C), yielding the coupled products that can then be further elaborated at the N-2 position [2].

Buchwald-Hartwig Amination to Access 7-Amino-Substituted Analogs for SAR Exploration

The bromine at C-7 can be displaced with primary or secondary amines via Buchwald-Hartwig amination to generate 7-amino-substituted pyridopyrazine-1,6-diones. This is particularly relevant for structure-activity relationship (SAR) studies aimed at modulating the basicity and hydrogen-bonding capacity at the 7-position, a strategy employed in the optimization of GSM potency and selectivity profiles [1]. The 7-chloro analog may require higher catalyst loadings or elevated temperatures to achieve comparable conversion, while the 7-fluoro analog is generally unreactive under standard amination conditions [2].

Use as a Heavy-Atom Derivative for X-ray Crystallography Phasing

The bromine atom provides anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography studies. This property is particularly valuable for solving the co-crystal structures of pyridopyrazine-1,6-dione-based ligands bound to presenilin or other γ-secretase complex components, where the bromine can serve as a built-in phasing marker without requiring additional derivatization [1].

Precursor for Radiolabeled Probe Synthesis via Halogen Exchange

The 7-bromo compound can be used as a precursor for the preparation of ¹⁸F- or ¹²⁵I-labeled analogs for positron emission tomography (PET) imaging or autoradiography studies. The bromine atom can be displaced via nucleophilic aromatic substitution or halogen exchange chemistry to introduce radioisotopes, enabling the generation of tool compounds for target engagement and biodistribution studies without requiring a de novo synthesis of the isotopically labeled scaffold [1].

Quote Request

Request a Quote for 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.